N,N'-Dimethyl-2-nitro-1,1-ethenediamine
Overview
Description
N,N’-Dimethyl-2-nitro-1,1-ethenediamine is an organic compound with the molecular formula C4H9N3O2 and a molecular weight of 131.13 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
N,N’-Dimethyl-2-nitro-1,1-ethenediamine can be synthesized through a one-step reaction involving nitromethane and N,N-dimethylformamide dimethyl acetal. The reaction is carried out in methanol at 80°C for one hour. After the reaction is complete, the mixture is cooled to around 0°C, resulting in the precipitation of the solid product .
Chemical Reactions Analysis
N,N’-Dimethyl-2-nitro-1,1-ethenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include potassium hexacyanoferrate (II) for cyanation and carbodiimide for tandem reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Dimethyl-2-nitro-1,1-ethenediamine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in biochemical research, particularly in proteomics.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-2-nitro-1,1-ethenediamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the dimethylamino group can engage in nucleophilic substitution reactions. These interactions can lead to various biological and chemical effects .
Comparison with Similar Compounds
N,N’-Dimethyl-2-nitro-1,1-ethenediamine can be compared with similar compounds such as:
- N,N-Dimethyl-2-nitroethene-1,1-diamine
- N,N-Dimethyl-2-nitrovinylamine
- 1-Dimethylamino-2-nitroethylene
These compounds share similar structural features but differ in their specific chemical properties and reactivity. N,N’-Dimethyl-2-nitro-1,1-ethenediamine is unique due to its specific combination of functional groups and its applications in diverse research fields .
Properties
IUPAC Name |
1-N,1-N'-dimethyl-2-nitroethene-1,1-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-5-4(6-2)3-7(8)9/h3,5-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBVPDAUEBSGMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495172 | |
Record name | N~1~,N'~1~-Dimethyl-2-nitroethene-1,1-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54252-45-8 | |
Record name | 1,1-Bis(methylamino)-2-nitroethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054252458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N'~1~-Dimethyl-2-nitroethene-1,1-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-BIS(METHYLAMINO)-2-NITROETHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2PTM6CJ26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Protolytic constants of nizatidine, ranitidine and N,N'-dimethyl-2-nitro-1,1-ethenediamine; spectrophotometric and theoretical investigation"?
A1: The research paper focuses on determining the protolytic constants (pKa values) of three compounds: nizatidine, ranitidine, and this compound. [] The researchers utilized both spectrophotometric techniques and theoretical calculations to investigate these constants. This suggests the study aimed to understand the acid-base properties of these compounds, which is crucial for understanding their behavior in solution and their potential interactions with biological systems.
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